molecular formula C13H18ClNO2 B14058520 Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate hcl

Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate hcl

Cat. No.: B14058520
M. Wt: 255.74 g/mol
InChI Key: DEEPSFXALOGBME-JZKFLRDJSA-N
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Description

Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is known for its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the cyclopentane ring, which is then functionalized to introduce the amino and phenyl groups.

    Chiral Resolution: The chiral centers are introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, using advanced techniques such as:

Chemical Reactions Analysis

Types of Reactions: Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed.

Major Products:

    Substitution Products: Various substituted cyclopentane derivatives.

    Oxidation Products: Cyclopentanone derivatives.

    Reduction Products: Cyclopentanol derivatives.

Scientific Research Applications

Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness:

    Stereochemistry: The specific (1S,3S) configuration of Methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate hydrochloride provides unique reactivity and selectivity in chemical reactions.

    Functional Groups: The presence of both amino and phenyl groups in the cyclopentane ring enhances its versatility in organic synthesis.

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

methyl (1S,3S)-1-amino-3-phenylcyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c1-16-12(15)13(14)8-7-11(9-13)10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3;1H/t11-,13-;/m0./s1

InChI Key

DEEPSFXALOGBME-JZKFLRDJSA-N

Isomeric SMILES

COC(=O)[C@@]1(CC[C@@H](C1)C2=CC=CC=C2)N.Cl

Canonical SMILES

COC(=O)C1(CCC(C1)C2=CC=CC=C2)N.Cl

Origin of Product

United States

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